1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt

Catalog No.
S1794696
CAS No.
108392-02-5
M.F
C39H71Na2O8P
M. Wt
744.93
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate ...

CAS Number

108392-02-5

Product Name

1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt

Molecular Formula

C39H71Na2O8P

Molecular Weight

744.93

InChI

InChI=1S/C39H73O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,37H,3-16,21-36H2,1-2H3,(H2,42,43,44);/b19-17-,20-18-;/t37-;/m1./s1

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na]

1,2-Di[cis-9-Octadecenoyl]-sn-glycero-3-phosphate sodium salt, also known as 1,2-Dioleoyl-sn-glycero-3-phosphate sodium salt, is a phospholipid characterized by its two oleic acid chains at the sn-1 and sn-2 positions of the glycerol backbone. Its molecular formula is C₃₉H₇₃NaO₈P, and it has a CAS number of 108392-02-5. This compound is typically presented as a white to light yellow powder and is soluble in organic solvents like chloroform and methanol but insoluble in water .

PAs act as signaling molecules within cells. They bind to specific proteins on the cell membrane, triggering downstream signaling cascades that regulate various cellular processes [, ]. For example, PA binding can activate enzymes involved in cell proliferation and migration [].

The specific mechanism of action depends on the cell type and the interacting proteins. More research is needed to fully understand the complex roles of PAs in different cellular contexts [].

While specific data on toxicity might be limited, PAs are generally considered to be relatively safe []. However, some potential hazards include:

  • Skin irritation: PAs may cause skin irritation upon contact [].
  • Eye irritation: Eye contact with PA solutions could be irritating [].
  • Inhalation: Inhalation of PA dust or aerosols may irritate the respiratory tract [].

Cell Biology and Membrane Studies

1,2-Di(cis-9-Octadecenoyl)-sn-Glycero-3-phosphate sodium salt, also known as Dioleoyl phosphatidic acid (DOPA) or L-α-Phosphatidic acid, dioleoyl sodium salt, is a type of phospholipid. Phospholipids are crucial components of cell membranes, playing a vital role in maintaining cell structure and function . DOPA studies contribute to our understanding of cell signaling pathways and membrane dynamics. For instance, DOPA can be used to induce the formation of liposomes, which are microscopic spheres mimicking cell membranes. These liposomes serve as valuable tools for studying membrane protein interactions and drug delivery mechanisms .

Signal Transduction and Cellular Responses

DOPA acts as a second messenger molecule within cells, relaying signals from extracellular stimuli to intracellular responses. Upon stimulation by various factors, DOPA levels increase, triggering downstream signaling cascades that influence cell proliferation, migration, and survival . Research using DOPA helps elucidate the complex signaling networks that regulate cellular behavior and may provide insights into diseases associated with dysregulated cell signaling.

Typical of phospholipids:

  • Hydrolysis: In the presence of water, it can be hydrolyzed by phospholipases to release fatty acids and glycerophosphate.
  • Transesterification: This compound can react with alcohols to form different glycerophospholipids.
  • Oxidation: The unsaturated bonds in the oleic acid chains are susceptible to oxidation, leading to the formation of hydroperoxides and other oxidation products.

These reactions highlight its reactivity and potential applications in biochemical research and pharmaceutical formulations.

1,2-Di[cis-9-Octadecenoyl]-sn-glycero-3-phosphate sodium salt exhibits significant biological activities:

  • Cell Membrane Component: As a phospholipid, it plays a crucial role in forming lipid bilayers, essential for cellular membrane integrity.
  • Signal Transduction: It participates in signaling pathways by acting as a precursor for bioactive lipids like diacylglycerol and phosphatidic acid.
  • Antimicrobial Properties: Some studies suggest that this compound may possess antimicrobial activity against certain bacterial strains .

The synthesis of 1,2-Di[cis-9-Octadecenoyl]-sn-glycero-3-phosphate sodium salt can be achieved through several methods:

  • Chemical Synthesis:
    • Starting from glycerol, oleic acid can be esterified at the sn-1 and sn-2 positions using coupling agents.
    • Phosphorylation is then performed using phosphorus oxychloride or other phosphorylating agents to introduce the phosphate group.
  • Enzymatic Synthesis:
    • Lipases can be employed to catalyze the esterification of glycerol with oleic acid under controlled conditions.

These methods allow for the production of high-purity phospholipids suitable for research applications.

1,2-Di[cis-9-Octadecenoyl]-sn-glycero-3-phosphate sodium salt has various applications:

  • Drug Delivery Systems: It is used in formulating liposomes and micelles for targeted drug delivery.
  • Biological Research: This compound serves as a model phospholipid in studies related to membrane dynamics and cell signaling.
  • Cosmetic Formulations: Its emulsifying properties make it valuable in cosmetic products.

Research indicates that 1,2-Di[cis-9-Octadecenoyl]-sn-glycero-3-phosphate sodium salt interacts with various proteins and biomolecules:

  • Protein Binding: It can bind to specific proteins involved in signal transduction pathways, influencing cellular responses.
  • Membrane Fusion Studies: Interaction with other lipids can facilitate membrane fusion processes, making it useful in gene delivery systems.

These interactions are critical for understanding its role in cellular processes and therapeutic applications.

Several compounds are similar to 1,2-Di[cis-9-Octadecenoyl]-sn-glycero-3-phosphate sodium salt. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
1,2-Dipalmitoyl-sn-glycero-3-phosphate sodium saltContains palmitic acid chains (C16)More saturated compared to oleic acid derivatives
1,2-Distearoyl-sn-glycero-3-phosphate sodium saltContains stearic acid chains (C18)Higher melting point due to saturation
1,2-Dioleoyl-sn-glycero-3-phosphocholineContains choline head groupQuaternary ammonium group enhances solubility

The uniqueness of 1,2-Di[cis-9-Octadecenoyl]-sn-glycero-3-phosphate sodium salt lies in its specific unsaturated fatty acid composition and its role in forming lipid bilayers that mimic biological membranes. Its applications in drug delivery systems further distinguish it from other similar compounds.

Dates

Modify: 2023-08-15

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